molecular formula C17H21N3O B13351053 N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide

N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide

Cat. No.: B13351053
M. Wt: 283.37 g/mol
InChI Key: IPCLNFWKYNZHED-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is a complex organic compound that features a cyanocyclopentyl group and a dihydroisoquinolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentyl bromide with sodium cyanide in a nucleophilic substitution reaction.

    Synthesis of the dihydroisoquinolinyl group: This may involve the reduction of isoquinoline using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Coupling of the two groups: The final step would involve coupling the cyanocyclopentyl group with the dihydroisoquinolinyl group using an appropriate acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon (Pd/C).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium cyanide (NaCN) for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and pharmacology.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopentyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

N-(1-cyanocyclopentyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide

InChI

InChI=1S/C17H21N3O/c18-13-17(8-3-4-9-17)19-16(21)12-20-10-7-14-5-1-2-6-15(14)11-20/h1-2,5-6H,3-4,7-12H2,(H,19,21)

InChI Key

IPCLNFWKYNZHED-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCC3=CC=CC=C3C2

solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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